molecular formula C8H8Cl2N4 B1472940 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1357087-31-0

5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B1472940
CAS No.: 1357087-31-0
M. Wt: 231.08 g/mol
InChI Key: ZOVVYMBBSYYSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is a chemical compound with the molecular formula C7H6Cl2N4. It has a molecular weight of 217.06 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6Cl2N4/c1-2-13-3-4-5(12-13)6(8)11-7(9)10-4/h3H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 217.06 . More detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Synthesis of Pyrazolo[4,3-d]pyrimidines

A study by Havlícek et al. (2015) describes the synthesis of pyrazolo[4,3-d]pyrimidines as potential kinase inhibitors. The research highlights the formation of a novel condensed heteroaromatic ring system during the chlorination of 5,7-dihydroxypyrazolo[4,3-d]pyrimidine, leading to analogues of known kinase inhibitors (Havlícek, Moravcova, Kryštof, & Strnad, 2015). This study showcases the chemical versatility of pyrazolo[4,3-d]pyrimidine derivatives and their relevance in developing new therapeutic agents.

Anticancer and Anti-inflammatory Applications

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, providing insights into their potential therapeutic applications. The study suggests that specific structural modifications can enhance the biological activities of these compounds, indicating their significance in drug discovery efforts (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Phosphodiesterase Inhibitors

Tollefson et al. (2010) explored 1H-pyrazolo[4,3-d]pyrimidines as a class of potent phosphodiesterase 5 (PDE5) inhibitors. Their work aimed at improving the selectivity and potency of these inhibitors, highlighting the application of pyrazolo[4,3-d]pyrimidine derivatives in treating conditions such as erectile dysfunction (Tollefson, Acker, Jacobsen, Hughes, Walker, Fox, Palmer, Freeman, Yu, & Bond, 2010).

Heterocyclic Synthesis

Various studies have focused on using pyrazolo[4,3-d]pyrimidines as building blocks in heterocyclic synthesis. For example, the research by Sambaiah et al. (2019) outlines a new synthesis approach for fused pyrazolo-pyrimidine and isoxazolo-pyrimidine hybrids, demonstrating the synthetic utility of these compounds in creating diverse heterocyclic structures (Sambaiah, Mallesham, Kumar, Bobde, Hota, Yennam, Ghosh, & Behera, 2019).

Safety and Hazards

The safety information for 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can lead to alterations in cellular signaling pathways, affecting various cellular functions. Additionally, this compound can bind to specific proteins, modulating their activity and influencing biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing the transfer of phosphate groups to substrate molecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained alterations in cellular signaling pathways and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level is required to achieve a measurable impact on biochemical and cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, it can inhibit the activity of kinases involved in glycolysis, affecting the overall energy production within cells. Additionally, this compound can interact with cofactors such as ATP, influencing their availability and utilization in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach its target sites within cells. Additionally, this compound can bind to specific proteins, facilitating its distribution and localization within different cellular compartments. The accumulation of this compound in specific tissues can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Additionally, this compound can be targeted to mitochondria, affecting cellular metabolism and energy production .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine involves the reaction of 2-ethyl-4,6-dichloropyrimidine with hydrazine hydrate followed by cyclization with acetic anhydride.", "Starting Materials": [ "2-ethyl-4,6-dichloropyrimidine", "hydrazine hydrate", "acetic anhydride" ], "Reaction": [ "Step 1: 2-ethyl-4,6-dichloropyrimidine is reacted with hydrazine hydrate in ethanol at reflux temperature to form 2-ethyl-6-hydrazinyl-4-chloropyrimidine.", "Step 2: The resulting product from step 1 is then reacted with acetic anhydride in the presence of pyridine at room temperature to form 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine." ] }

CAS No.

1357087-31-0

Molecular Formula

C8H8Cl2N4

Molecular Weight

231.08 g/mol

IUPAC Name

5,7-dichloro-2-propylpyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C8H8Cl2N4/c1-2-3-14-4-5-6(13-14)7(9)12-8(10)11-5/h4H,2-3H2,1H3

InChI Key

ZOVVYMBBSYYSFC-UHFFFAOYSA-N

SMILES

CCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl

Canonical SMILES

CCCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 4
5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.